

Inpyrfluxam as a Succinate Dehydrogenase Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: *Inpyrfluxam*

Cat. No.: *B6594776*

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Abstract: **Inpyrfluxam** is a novel, broad-spectrum fungicide developed by Sumitomo Chemical Co., Ltd., belonging to the class of succinate dehydrogenase inhibitors (SDHIs).^{[1][2]} As a member of the pyrazole-4-carboxamide group, it effectively controls a wide range of plant pathogenic fungi, including Asian soybean rust and apple scab, by disrupting a critical enzyme in mitochondrial respiration.^{[1][3]} This technical guide provides an in-depth overview of **Inpyrfluxam**'s core mechanism of action, its biochemical effects, and the experimental protocols used for its characterization.

Introduction to Inpyrfluxam

Inpyrfluxam, also known as Indiflin, is a systemic fungicide with both preventative and curative properties.^{[1][4]} It is classified under the Fungicide Resistance Action Committee (FRAC) Code 7, which designates inhibitors of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.^{[3][5]} The active compound is the R-enantiomer, which shows significantly higher fungicidal activity than its S-enantiomer counterpart.^{[1][6]} **Inpyrfluxam** has demonstrated high efficacy against a broad spectrum of fungal pathogens, including species within Basidiomycota and Ascomycota.^{[1][2]}

Chemical and Physical Properties:

Property	Value	Reference
IUPAC Name	3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-yl]pyrazole-4-carboxamide	[7]
CAS Number	1352994-67-2	[7][8]
Molecular Formula	C ₁₈ H ₂₁ F ₂ N ₃ O	[7][8]
Molecular Weight	333.4 g/mol	[7][8]
Melting Point	81 - 84 °C	[9]
Water Solubility	16.4 mg/L	[10]

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

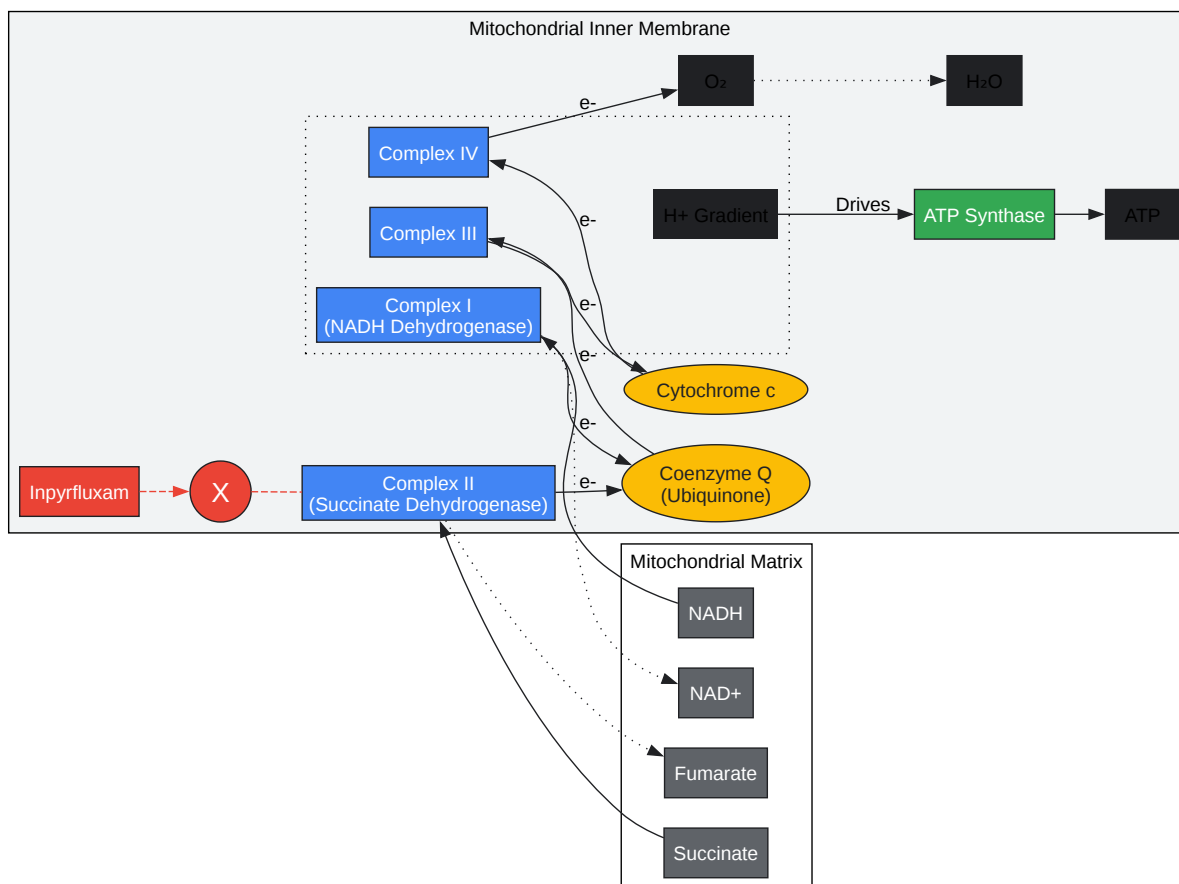
The primary target of **Inpyrfluxam** is succinate dehydrogenase (SDH), also known as Complex II.[1][7] This enzyme is unique as it participates in both the citric acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[11]

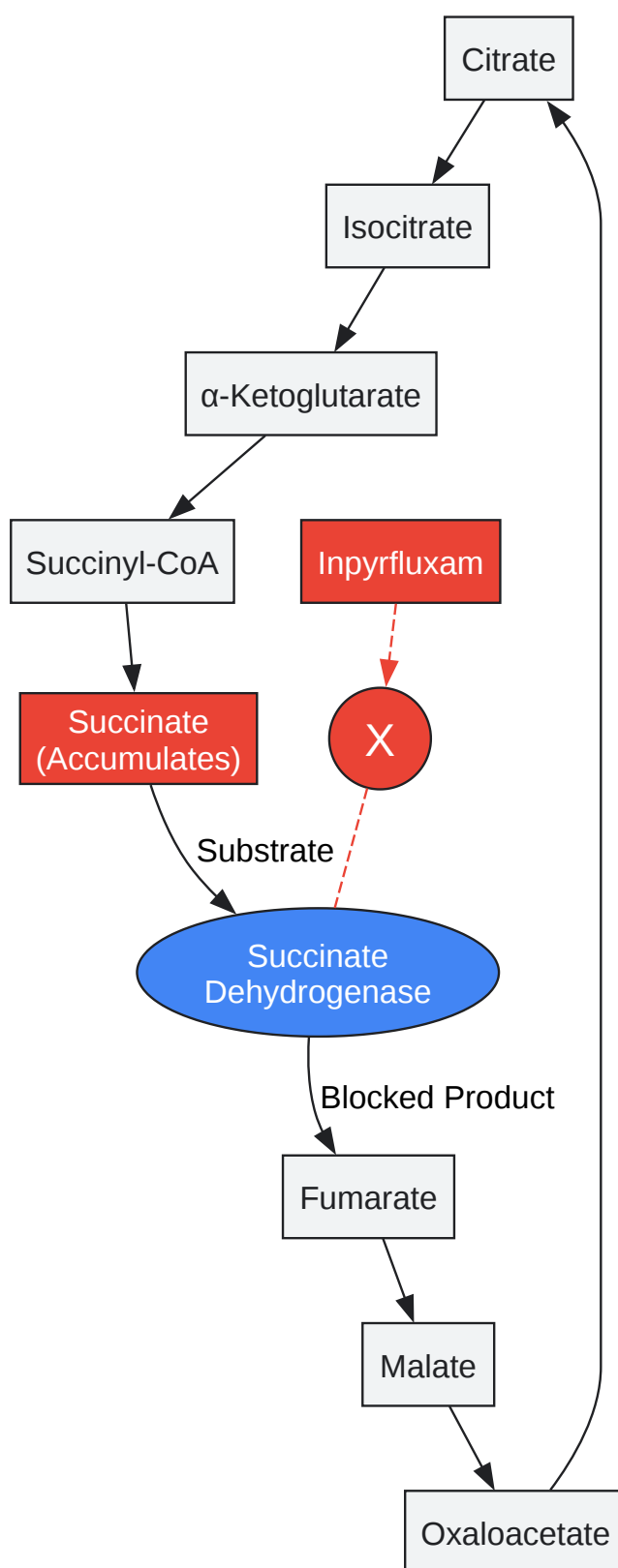
- In the TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate.[11]
- In the ETC: It transfers electrons from succinate to the electron transport chain via the reduction of ubiquinone (Coenzyme Q) to ubiquinol.[11]

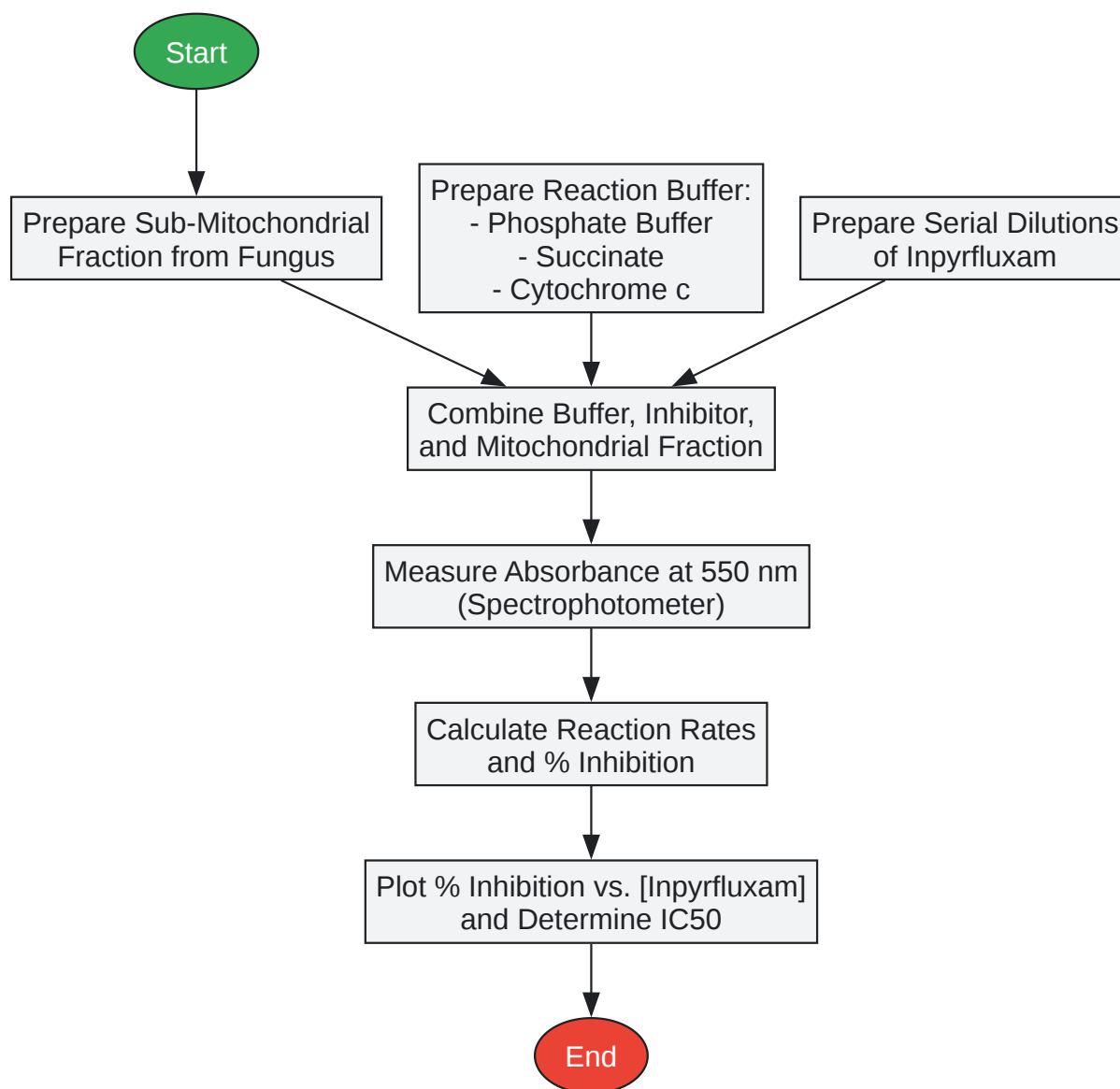
Inpyrfluxam acts as a potent inhibitor by binding to the ubiquinone-binding site (the Qp site) within the SDH complex.[4][12] This binding event physically obstructs the reduction of ubiquinone, thereby halting the flow of electrons from succinate into the ETC. The disruption of this process has two major consequences for the fungal cell:

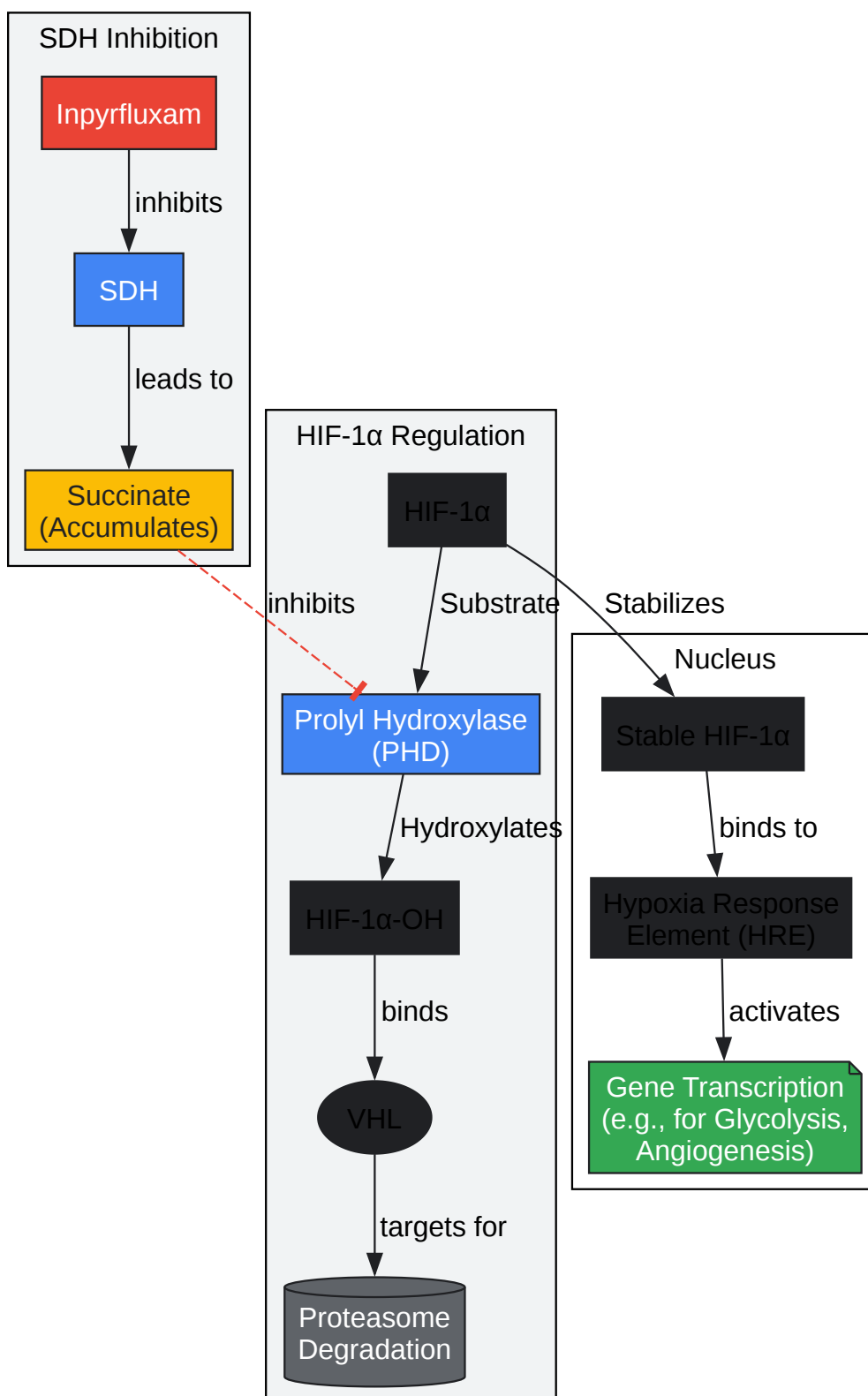
- Inhibition of ATP Synthesis: By blocking the ETC at Complex II, **Inpyrfluxam** severely impairs aerobic respiration and the production of ATP, the cell's primary energy currency. This energy deficit ultimately leads to cell death.[4][13]

- Disruption of the TCA Cycle: The inhibition of SDH leads to an accumulation of its substrate, succinate, within the mitochondrial matrix.^[1] This buildup disrupts the normal flux of the TCA cycle, further compromising cellular metabolism.^[1]









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